

Introduction to Androgen Receptor Antagonism

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Compound of Interest

Compound Name: AR antagonist 7

Cat. No.: B12376823

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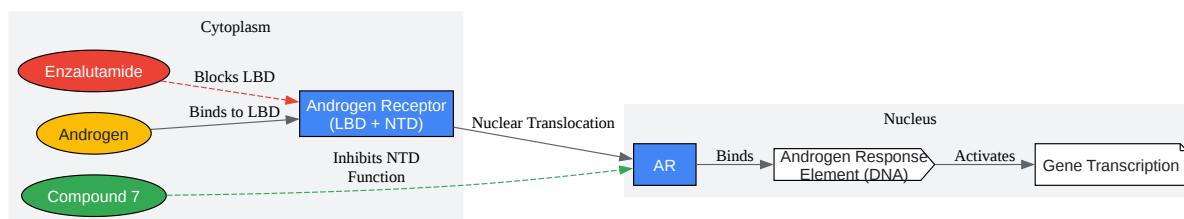
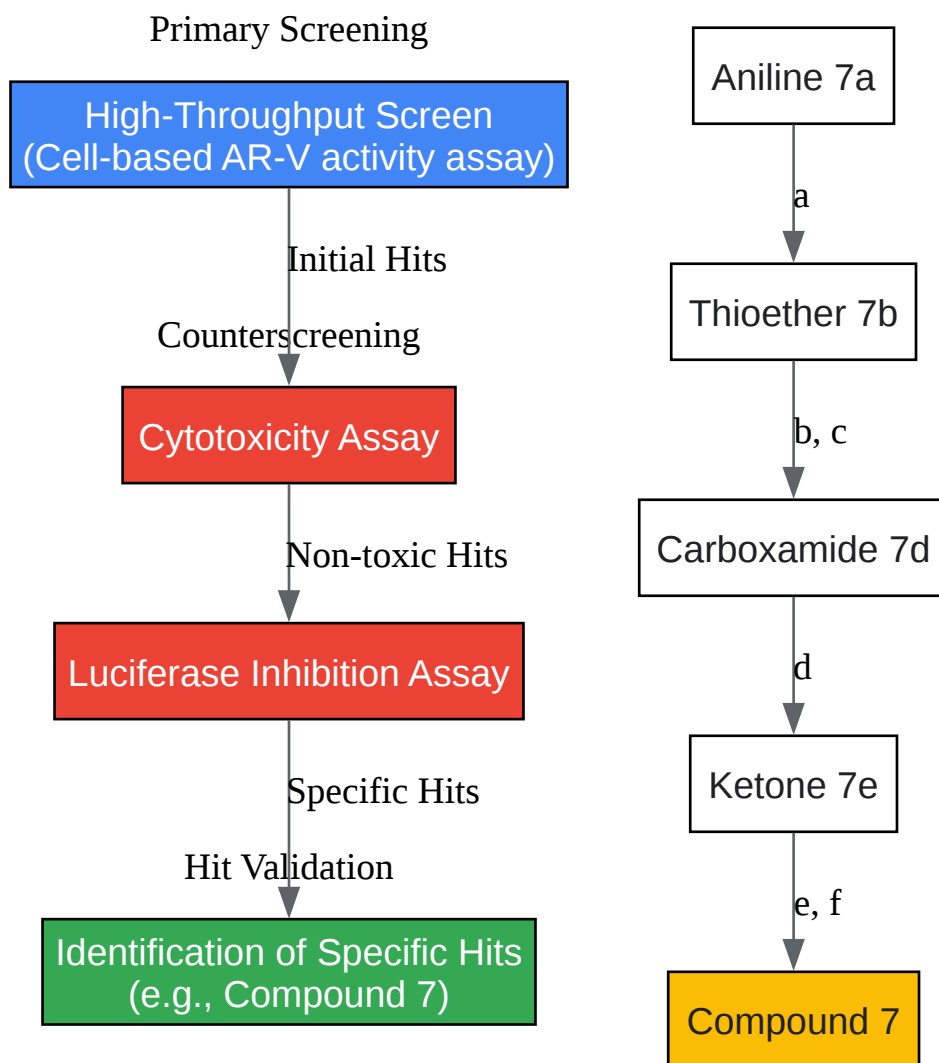
The androgen receptor is a crucial transcription factor in the pathogenesis of prostate cancer. [2] Therapies that target the AR ligand-binding domain (LBD) have been a cornerstone of treatment; however, resistance often emerges, leading to CRPC. [2] A key mechanism of resistance is the expression of AR splice variants (AR-Vs) that lack the LBD and are constitutively active. [1][2] This has driven the search for new therapeutic agents that can inhibit AR activity through alternative mechanisms, such as targeting the N-terminal domain (NTD), which is essential for AR transactivation. [1][2]

Discovery of AR Antagonist 7

Compound 7 was identified as a weak inhibitor of the AR NTD through a high-throughput screening campaign. [1][2] The screening utilized a functional cell-based assay designed to identify inhibitors of AR splice variants that lack the LBD. [1] Hits from this screen were then subjected to counterscreens to rule out cytotoxicity and non-specific inhibition of the luciferase reporter. [1]

High-Throughput Screening Workflow

The screening process to identify novel AR NTD inhibitors followed a multi-step workflow to ensure the specificity of the identified hits.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pubmed.ncbi.nlm.nih.gov]
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